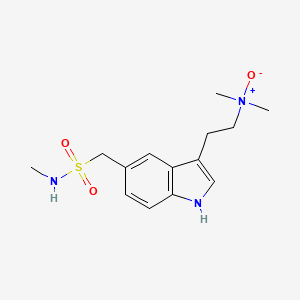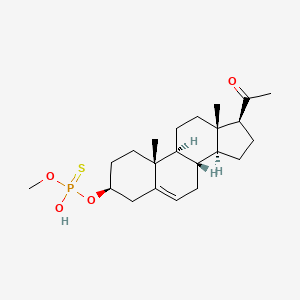
Tinostamustinhydrochlorid
Übersicht
Beschreibung
Tinostamustine hydrochloride is a novel compound that combines the properties of an alkylating agent and a histone deacetylase inhibitor. It is designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . This compound is currently under investigation for its potential use in treating various types of cancer, including glioblastoma and Hodgkin lymphoma .
Wissenschaftliche Forschungsanwendungen
Tinostamustine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of combining alkylating agents with histone deacetylase inhibitors.
Biology: It is used to investigate the mechanisms of DNA damage and repair in cancer cells.
Industry: It is used in the development of new cancer therapies and drug delivery systems.
Wirkmechanismus
Target of Action
Tinostamustine hydrochloride is a novel multi-action therapy designed to target DNA strands in cancer cells . It is an alkylating deacetylase inhibitor, which means it interacts with DNA and histone deacetylases (HDACs) to exert its effects .
Mode of Action
Tinostamustine hydrochloride works by improving drug access to DNA strands, inducing DNA damage, and counteracting its repair in cancer cells . This is achieved through the fusion of the DNA damaging effect of an alkylating agent with a fully functional pan-histone deacetylase (HDAC) inhibitor . The result is a potent cytotoxic agent that increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation .
Biochemical Pathways
It is known that the compound interferes with dna repair mechanisms and induces dna damage . This leads to cell death, particularly in cancer cells where DNA repair mechanisms are often faulty.
Pharmacokinetics
It is administered according to baseline platelet count over 60 minutes on day 1 of a 21-day cycle . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Tinostamustine hydrochloride has shown signals of efficacy in clinical trials, particularly in patients with relapsed/refractory Hodgkin Lymphoma (R/R HL) . It was well tolerated and resulted in overall response rates that were evaluated from Cycle 3 until progression or toxicity .
Action Environment
The action of tinostamustine hydrochloride can be influenced by various environmental factors, including the patient’s health status and the presence of other medications. For example, the dose of tinostamustine hydrochloride is determined based on the patient’s baseline platelet count . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Tinostamustine hydrochloride interacts with DNA strands and enzymes involved in DNA repair . It is designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells
Cellular Effects
Tinostamustine hydrochloride has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inducing DNA damage and counteracting its repair . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tinostamustine hydrochloride involves the induction of DNA damage and the inhibition of its repair . It exerts its effects at the molecular level through binding interactions with DNA and possibly other biomolecules . It may also inhibit or activate certain enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Tinostamustine hydrochloride has shown signals of efficacy during both the dose-escalation and cohort expansion stages of a Phase I study in patients with relapsed/refractory haematological malignancies
Dosage Effects in Animal Models
The effects of Tinostamustine hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors involved in DNA repair and possibly other metabolic processes .
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tinostamustine hydrochloride is synthesized by combining the DNA-damaging effects of bendamustine with the histone deacetylase inhibitory properties of vorinostat . The synthesis involves multiple steps, including the formation of the benzimidazole ring and the attachment of the alkylating and deacetylase inhibitor moieties. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
The industrial production of tinostamustine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tinostamustine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of tinostamustine hydrochloride, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Tinostamustine hydrochloride is unique in its combination of alkylating and histone deacetylase inhibitory properties. Similar compounds include:
Bendamustine: An alkylating agent used in cancer therapy.
Vorinostat: A histone deacetylase inhibitor used in cancer treatment.
Temozolomide: An alkylating agent used in the treatment of glioblastoma.
Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Compared to these compounds, tinostamustine hydrochloride offers a unique combination of DNA damage and histone deacetylase inhibition, making it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGQFQRWFYIINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793059-58-1 | |
| Record name | Tinostamustine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TINOSTAMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













